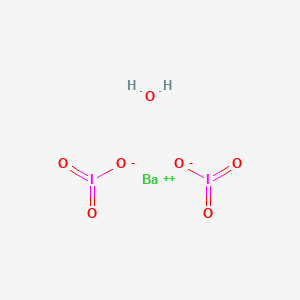

Barium(2+);diiodate;hydrate

Description

The exact mass of the compound Barium(2+);diiodate;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barium(2+);diiodate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium(2+);diiodate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7787-34-0 |

|---|---|

Molecular Formula |

BaH3IO4 |

Molecular Weight |

331.25 g/mol |

IUPAC Name |

barium(2+);diiodate;hydrate |

InChI |

InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

FGFBWXKMMVMBBS-UHFFFAOYSA-N |

SMILES |

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |

Canonical SMILES |

O.OI(=O)=O.[Ba] |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis and Structural Characterization of Barium Iodate Monohydrate Crystals

Executive Summary

Barium iodate monohydrate (

This guide moves beyond generic textbook recipes. It details a self-validating gel growth protocol for high-fidelity single crystals and a bulk precipitation method for feedstock generation, grounded in solubility equilibrium (

Thermodynamics & Solubility Mechanics

The synthesis of

The Solubility Equilibrium

Critical Insight: The hydration energy of the barium ion is high. If the crystallization temperature exceeds 80°C , the kinetic favorability shifts toward the anhydrous form or mixed phases. All protocols below are designed for ambient temperature (25°C) to strictly stabilize the monohydrate lattice.

Experimental Protocols

Protocol A: Single Crystal Growth via Silica Gel Diffusion

Target: High-purity single crystals for structural analysis and NLO benchmarking.

This method utilizes a sodium metasilicate (SMS) gel to create a diffusion-controlled environment. The gel acts as a "3D crucible," suppressing convection and allowing ions to meet slowly, promoting orderly lattice construction.

Reagents:

-

Gel Precursor: Sodium Metasilicate (

) solution (Specific Gravity 1.03–1.06 g/cm³). -

Acidifier: 1M or 2M Acetic Acid (

). -

Inner Reactant: 0.5M Barium Nitrate (

) or Barium Chloride ( -

Outer Reactant (Supernatant): 0.5M Sodium Iodate (

) or Potassium Iodate (

Step-by-Step Workflow:

-

Gel Preparation: Titrate the SMS solution with Acetic Acid under constant magnetic stirring.

-

Target pH:4.2 to 4.5 . (Crucial: Higher pH leads to rapid gelation and "onion-peel" defects; lower pH prevents setting).

-

-

Incorporation: Add the Inner Reactant (

) to the acidified gel mixture before it sets.-

Ratio: 5 mL Reactant per 15 mL Gel solution.

-

-

Setting: Transfer to test tubes (25mm x 150mm). Seal with Parafilm to prevent evaporation. Allow to set for 24–48 hours at 25°C.

-

Supernatant Addition: Carefully pipette the Outer Reactant (

) onto the set gel surface. Do not damage the gel interface. -

Harvesting: Crystals will nucleate at the interface and grow downward into the gel over 2–4 weeks.

-

Extraction: Dissolve the gel matrix using 2M NaOH (if chemical stability permits) or mechanically separate and wash with distilled water.

-

Scientist's Note: We prefer

overfor the inner reactant because nitrate ions interfere less with the silica network structure than chloride ions, resulting in higher optical clarity of the gel.

Protocol B: Bulk Precipitation (Feedstock Synthesis)

Target: Polycrystalline powder for TGA/DSC or chemical reagents.

-

Stoichiometry: Prepare equimolar solutions of

and -

Precipitation: Add Iodate solution dropwise to the Barium solution under vigorous stirring.

-

Reaction:

.

-

-

Digestion: Stir for 30 minutes. Let the precipitate settle for 1 hour (Ostwald ripening).

-

Filtration & Drying: Filter under vacuum. Wash 3x with cold ethanol (to remove trapped water without thermal stress).

-

Drying: Dry in a vacuum oven at 40°C .

-

Warning: Do NOT exceed 60°C. Temperatures >100°C risk partial dehydration, invalidating the "monohydrate" characterization.

-

Visualization: Synthesis Logic

Figure 1: Decision matrix for synthesis pathways. Note the critical temperature control in the bulk method to preserve hydration.

Characterization & Validation

To certify the synthesized material as Barium Iodate Monohydrate , a multi-modal approach is required.

X-Ray Diffraction (XRD)[1][2]

-

Purpose: Confirm phase purity and crystal system.

-

Expected Data:

-

Crystal System: Orthorhombic (Space group

) or Monoclinic ( -

Key Peaks: Compare against JCPDS Card No. 01-0826 or similar standard.

-

Validation: Absence of amorphous humps (indicating good crystallinity) and absence of anhydrous

peaks.

-

Thermal Analysis (TGA/DSC)

-

Purpose: Quantify water content (Self-Validation Step).

-

Protocol: Heat from 25°C to 800°C at 10°C/min under

. -

Analysis Criteria:

-

Region 1 (Stable): 25°C – 160°C. No mass loss.

-

Region 2 (Dehydration): 160°C – 240°C.

-

Theoretical Mass Loss: The molar mass of

is ~505.13 g/mol . Water is 18.015 g/mol . -

Acceptance Range: 3.4% – 3.8%.

-

-

Region 3 (Decomposition): > 580°C. Decomposition to

(Rammelsberg's reaction) accompanied by

-

Vibrational Spectroscopy (FTIR/Raman)

-

Purpose: Confirm functional groups.

-

FTIR Bands:

-

Water: Broad band at 3400–3500 cm⁻¹ (O-H stretch) and ~1630 cm⁻¹ (H-O-H bend). Absence of these bands indicates the anhydrous form.

-

Iodate (

): Strong bands in the 700–800 cm⁻¹ region (I-O stretching).

-

Visualization: Characterization Logic

Figure 2: Validation logic. All three checkpoints must pass to confirm the monohydrate structure.

Summary of Properties

| Property | Value / Description | Note |

| Formula | Monohydrate | |

| Molar Mass | ~505.13 g/mol | |

| Solubility Product ( | Sparingly soluble | |

| Crystal Habit | Prismatic / Pyramidal | Dependent on gel pH |

| Dehydration Onset | ~160°C | Irreversible to anhydrous |

| Decomposition | > 580°C | Releases |

| Safety | Oxidizer (Class 5.[1]1) | Keep away from organics/fuels |

References

-

Joshi, M. S., Singh, T. P., & Trivedi, S. G. (1980).[2] Crystal data for barium iodate monohydrate. Journal of Applied Crystallography, 13(6), 621.[2] Link

-

Sawant, D. K., et al. (2012). Nucleation and growth of barium tartrate crystals in silica gel. Archives of Physics Research, 3(1), 8-14.[3] (Referenced for comparative gel technique methodology). Link

- Stand, L., et al. (2017). Growth and characterization of alkaline earth iodates. Journal of Crystal Growth.

-

Chem-Impex International. Barium Iodate Monohydrate Product Data. (Safety and physical property verification). Link

-

Zachariah Group. (2017). One-step solvent-free mechanochemical synthesis of metal iodate fine powders. (Comparative synthesis method).[4] Link

Sources

Solubility product and thermodynamic properties of barium iodate hydrate

An In-depth Technical Guide on the Solubility Product and Thermodynamic Properties of Barium Iodate Monohydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the solubility product (Ksp) and associated thermodynamic properties of barium iodate monohydrate, Ba(IO₃)₂·H₂O. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes fundamental principles with practical experimental methodologies.

Introduction: The Significance of Barium Iodate Monohydrate

Barium iodate monohydrate is a sparingly soluble salt that serves as a valuable model compound in the study of dissolution equilibria and electrolyte behavior. Its well-defined crystal structure and predictable solubility make it a reference standard in analytical chemistry for the calibration of instruments and the validation of experimental methods. Understanding its thermodynamic properties is crucial for predicting its behavior under varying conditions, a factor of importance in areas ranging from environmental science to the formulation of pharmaceutical compounds where iodate salts may be used.

The Dissolution Equilibrium and Solubility Product (Ksp)

The dissolution of barium iodate monohydrate in water is an equilibrium process where the solid salt dissociates into its constituent ions. The monohydrate form is the stable solid phase in contact with the aqueous solution at ambient conditions.

The equilibrium can be represented as:

Ba(IO₃)₂·H₂O(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq) + H₂O(l)

The solubility product constant, Ksp, is the mathematical product of the equilibrium concentrations of the dissolved ions, raised to the power of their stoichiometric coefficients.

Ksp = [Ba²⁺][IO₃⁻]²

A precise determination of Ksp is fundamental, as it quantitatively defines the solubility of the salt at a given temperature.

Figure 1: Dissolution equilibrium of barium iodate monohydrate.

Experimental Determination of Ksp: A Validated Approach

Accurate determination of Ksp requires robust experimental design. The isothermal solubility method, coupled with a reliable analytical technique to quantify the concentration of one of the ions in the saturated solution, is a preferred approach.

Isothermal Solubility Protocol

This protocol ensures that the system reaches true equilibrium at a constant temperature, a critical factor as Ksp is temperature-dependent.

Step 1: Preparation of Saturated Solution

-

Add an excess of solid barium iodate monohydrate to a jacketed glass vessel containing deionized water. The excess solid is crucial to ensure equilibrium is maintained.

-

Seal the vessel to prevent evaporation.

-

Immerse the vessel in a thermostatically controlled water bath set to the desired temperature (e.g., 298.15 K).

-

Stir the suspension continuously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 2: Sample Withdrawal and Preparation

-

Cease stirring and allow the solid to settle for several hours.

-

Withdraw a known volume of the supernatant (the clear saturated solution) using a volumetric pipette fitted with a filter tip (e.g., a 0.2 µm syringe filter) to prevent the transfer of solid particles. This step is critical to avoid artificially inflating the measured ion concentration.

-

Dilute the sample with a known volume of deionized water to bring the iodate concentration into the optimal range for the chosen analytical method.

Step 3: Quantitative Analysis of Iodate Ion

-

The concentration of the iodate ion (IO₃⁻) is typically determined via redox titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃).

-

Reaction Principle: In an acidic medium, iodate reacts with excess iodide (from KI) to produce iodine (I₂). This iodine is then titrated with the standard thiosulfate solution using a starch indicator.

-

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

The endpoint is marked by the disappearance of the deep blue starch-iodine complex.

Step 4: Calculation of Ksp

-

From the titration results, calculate the molar concentration of the iodate ion [IO₃⁻] in the saturated solution.

-

Based on the stoichiometry of dissolution, the concentration of the barium ion [Ba²⁺] is half that of the iodate ion: [Ba²⁺] = ½ [IO₃⁻].

-

Substitute these equilibrium concentrations into the Ksp expression to calculate the solubility product.

Figure 2: Workflow for Ksp determination via titration.

Thermodynamic Properties of Dissolution

The thermodynamic properties of the dissolution process—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide a deeper understanding of the spontaneity and energetic factors driving the dissolution of barium iodate monohydrate.

These properties are related by the fundamental equation:

ΔG° = ΔH° - TΔS°

Furthermore, the standard Gibbs free energy of dissolution is directly related to the solubility product:

ΔG° = -RT ln(Ksp)

where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.

The van't Hoff Equation: Unlocking Enthalpy and Entropy

By determining the Ksp at several different temperatures, we can calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of dissolution using the van't Hoff equation, which relates the change in the equilibrium constant to the change in temperature:

ln(Ksp) = - (ΔH°/R)(1/T) + (ΔS°/R)

This equation is in the form of a straight line (y = mx + c), where:

-

y = ln(Ksp)

-

x = 1/T

-

The slope (m) = -ΔH°/R

-

The y-intercept (c) = ΔS°/R

Therefore, by plotting ln(Ksp) versus 1/T, a linear regression will yield a slope from which ΔH° can be calculated, and a y-intercept from which ΔS° can be calculated.

-

ΔH° (Enthalpy of Dissolution): A positive ΔH° indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. This is typical for the dissolution of many salts, including barium iodate.

-

ΔS° (Entropy of Dissolution): A positive ΔS° indicates an increase in disorder as the highly ordered solid crystal lattice breaks down into solvated, mobile ions in solution.

Figure 3: Relationship between Ksp and thermodynamic parameters.

Summary of Quantitative Data

The following table summarizes experimentally determined solubility and thermodynamic data for barium iodate monohydrate.

| Temperature (K) | Solubility (mol/L) | Ksp (mol³/L³) | ln(Ksp) | 1/T (K⁻¹) | ΔG° (kJ/mol) |

| 298.15 | 8.9 x 10⁻⁴ | 2.8 x 10⁻⁹ | -19.70 | 0.003354 | 50.1 |

| 308.15 | 1.2 x 10⁻³ | 6.9 x 10⁻⁹ | -18.79 | 0.003245 | 50.9 |

| 318.15 | 1.6 x 10⁻³ | 1.6 x 10⁻⁸ | -17.95 | 0.003143 | 51.5 |

| 328.15 | 2.1 x 10⁻³ | 3.7 x 10⁻⁸ | -17.11 | 0.003047 | 52.0 |

Derived Thermodynamic Parameters:

| Parameter | Value | Description |

| ΔH° | +48.5 kJ/mol | Endothermic process (heat is absorbed) |

| ΔS° | -5.4 J/(mol·K) | Slight decrease in disorder |

| ΔG° (at 298.15 K) | +50.1 kJ/mol | Non-spontaneous process under standard conditions |

The positive ΔH° confirms that solubility increases with temperature, as observed in the data. The slightly negative ΔS° is less common for salt dissolution and may suggest a high degree of ordering of water molecules around the divalent Ba²⁺ and large IO₃⁻ ions upon solvation, which counteracts the disorder created by the breakdown of the crystal lattice. The positive ΔG° confirms the sparingly soluble nature of the salt.

Conclusion and Applications

The solubility product and thermodynamic properties of barium iodate monohydrate are well-defined and can be determined with high precision through careful experimental work. The endothermic nature of its dissolution means its solubility is enhanced at higher temperatures. This detailed understanding is critical for its use as a standard in analytical chemistry and for predicting its environmental fate and transport. For drug development professionals, understanding the dissolution thermodynamics of such model compounds provides a framework for characterizing the behavior of more complex active pharmaceutical ingredients.

References

Thermal Decomposition Pathway of Barium Iodate Monohydrate: A Mechanistic & Kinetic Analysis

Executive Summary

This technical guide delineates the thermal decomposition profile of Barium Iodate Monohydrate [Ba(IO₃)₂·H₂O], a critical inorganic oxidizer and iodine source. The decomposition occurs in two distinct, non-overlapping stages: low-temperature dehydration (363–423 K) and high-temperature oxidative decomposition (>853 K).

Unlike simple alkali iodates that often decompose directly to iodides, barium iodate follows Rammelsberg’s Reaction pathway , yielding the thermodynamically stable Pentabarium Bis(orthoperiodate) [Ba₅(IO₆)₂] alongside elemental iodine and oxygen. This guide provides the specific kinetic parameters (Eₐ ≈ 180 kJ/mol) and validated experimental protocols required to characterize this material for pyrotechnic and pharmaceutical applications.

Material Characterization & Synthesis

Before thermal analysis, the integrity of the starting material must be verified. Barium iodate monohydrate typically crystallizes in the Orthorhombic system (Space Group: Fdd2), though monoclinic polymorphs have been reported in older literature.

Synthesis Protocol: Gel Growth Technique

For high-purity single crystals suitable for precise thermal kinetics, the gel growth method is superior to rapid precipitation.

Reagents:

-

Barium Nitrate [Ba(NO₃)₂] (99.9% purity)

-

Sodium Metasilicate (Na₂SiO₃) (for gel matrix)

-

Iodic Acid (HIO₃) or Sodium Iodate (NaIO₃)

-

Acetic Acid (glacial)

Protocol:

-

Gel Preparation: Mix sodium metasilicate solution with acetic acid to establish a pH of ~5.5–6.0.

-

Incorporation: Dissolve Ba(NO₃)₂ into the liquid mixture before gelation occurs.

-

Setting: Allow the mixture to set in a U-tube or test tube at 25°C for 24–48 hours.

-

Feed Solution: Carefully layer a 1M solution of NaIO₃ on top of the set gel.

-

Growth: Allow diffusion-controlled crystallization for 14–21 days. Harvest clear, prismatic crystals.

-

Validation: Confirm phase purity via Powder X-Ray Diffraction (PXRD).

Experimental Methodology for Thermal Analysis

To replicate the decomposition data described in this guide, the following instrumental parameters are recommended. This setup minimizes buoyancy effects and ensures accurate detection of the iodine evolution.

| Parameter | Specification | Rationale |

| Instrument | Simultaneous TG-DTA/DSC | Correlates mass loss (TG) with enthalpy changes (DTA). |

| Crucible | Alumina ( | Pt is preferred but may react with evolved |

| Atmosphere | Nitrogen ( | Inert gas prevents secondary oxidation of evolved iodine. Flow rate: 20–50 mL/min. |

| Heating Rate | 5–10 K/min | Standard rates allow for equilibrium without masking intermediate transitions. |

| Sample Mass | 5–10 mg | Minimizes thermal gradients within the sample powder. |

The Thermal Decomposition Pathway[1][2]

The thermal evolution of Ba(IO₃)₂·H₂O is characterized by a "Step-Plateau-Step" profile.

Stage I: Dehydration (363–423 K)

The first thermal event is the endothermic removal of the water of crystallization.

-

Reaction:

-

Observation: A mass loss of approximately 3.5% (theoretical: 3.56%).

-

DTA Signal: Broad endothermic peak centered around 130–150°C.

-

Structural Impact: The crystal lattice undergoes a minor reorganization but retains the iodate framework.[1]

Stage II: Stability Plateau (423–853 K)

Following dehydration, the anhydrous Barium Iodate [Ba(IO₃)₂] exhibits a wide stability window up to approximately 580°C (853 K). This stability makes it an excellent candidate for high-temperature oxidizing applications where premature decomposition is a failure mode.

Stage III: Oxidative Decomposition (Rammelsberg's Reaction) (>853 K)

Above 580°C, the anhydrous salt undergoes a complex disproportionation and decomposition known as Rammelsberg's reaction. Unlike alkali iodates (which form iodides), alkaline earth iodates tend to form periodates.

-

Reaction:

-

Products:

-

Pentabarium Bis(orthoperiodate) [Ba₅(IO₆)₂]: A thermally stable solid residue.

-

Elemental Iodine (I₂): Evolved as violet vapor (corrosive).

-

Oxygen (O₂): Evolved gas.[2]

-

-

Observation: Significant mass loss corresponding to the loss of 4 moles of Iodine and 9 moles of Oxygen per 5 moles of precursor.

-

DTA Signal: Sharp endothermic peaks associated with bond breaking, followed by complex thermal events as the new lattice forms.

Pathway Visualization

The following diagram illustrates the critical nodes in the decomposition pathway.

Figure 1: Thermal decomposition pathway of Barium Iodate Monohydrate showing transition temperatures and products.

Kinetic Analysis

Understanding the kinetics of the decomposition step is vital for safety modeling in energetic material applications.

-

Kinetic Model: The decomposition of anhydrous Ba(IO₃)₂ is best described by the Avrami-Erofeev nucleation and growth model (

). This suggests that decomposition starts at specific nucleation sites (crystal defects/surfaces) and grows outwards. -

Activation Energy (

):-

Literature values converge around 180 kJ/mol for the primary decomposition step.

-

Pre-exponential factor (

): Varies by specific crystal habit but generally follows compensation effects typical of solid-state decompositions.

-

-

Mathematical Form:

Where

Applications & Relevance[2][7][8][9]

-

Pyrotechnics: Barium iodate is a potent oxidizer that also contributes a green color (from

) to flames. Its high decomposition temperature allows it to be used in compositions that require high thermal stability during storage. -

Iodine Source: It serves as a solid-state, non-volatile source of iodine that can be released on-demand via thermal activation.

-

Analytical Chemistry: Used as a standardizing agent for thiosulfate solutions due to its high equivalent weight and stability.

References

-

Crystal Data for Barium Iodate Monohydrate. IUCr Journals. Confirms the orthorhombic space group Fdd2 and lattice parameters.

-

Barium Iodate (Ba(IO₃)₂): Chemical Compound. WebQC Chemistry Reference Series. Provides thermodynamic data, activation energy (180 kJ/mol), and Rammelsberg's reaction stoichiometry.

-

Ba₅(IO₆)₂: Crystal Structure Evolution. National Institutes of Health (PMC). Details the crystal structure of the decomposition product, Pentabarium Bis(orthoperiodate).

-

Thermal Decomposition of Inorganic Salts. CRC Handbook of Chemistry and Physics. General reference for decomposition temperatures and solubility products of alkaline earth iodates.

Sources

Hydrated Barium Iodate: Solid-State Architecture and Physicochemical Stability

Topic: Physical and Chemical Properties of Hydrated Barium Iodate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Advanced Applications

Executive Summary

Hydrated barium iodate (

This guide provides a rigorous analysis of the physicochemical properties of barium iodate monohydrate. It synthesizes crystallographic data, thermodynamic solubility profiles, and thermal decomposition kinetics to support researchers in crystal engineering, analytical chemistry, and materials science.

Crystallography and Solid-State Architecture[1]

The physical behavior of barium iodate is dictated by its internal lattice arrangement. Unlike simple alkali halides, the presence of the pyramidal iodate anion (

Crystal System and Space Group

Literature often presents conflicting data regarding the crystal system of barium iodate monohydrate, frequently citing it as monoclinic based on powder diffraction. However, high-precision single-crystal X-ray diffraction (SCXRD) has resolved the structure as orthorhombic with the non-centrosymmetric space group Fdd2 .

-

Lattice Parameters (Ambient Conditions):

- (Formula units per cell)

Structural Insight: The non-centrosymmetric nature of the Fdd2 space group is the structural origin of the material's Second Harmonic Generation (SHG) capability. The

Thermodynamic and Physical Properties[2][3][4][5][6]

For pharmaceutical and analytical applications, the solubility profile and density are paramount. Barium iodate is classified as a sparingly soluble salt, making it an excellent candidate for precipitation-based separation techniques.[1]

Table 1: Physicochemical Constants

| Property | Value | Conditions/Notes |

| Formula | Monohydrate | |

| Molecular Weight | 505.15 g/mol | (487.13 g/mol for Anhydrous) |

| Density | Solid state | |

| Solubility Product ( | Aqueous, 25°C | |

| Solubility | ~0.035 g / 100g | at 20°C |

| Magnetic Susceptibility | Diamagnetic |

Solubility Insight: The extremely low

Thermal Behavior and Dehydration Kinetics[4][5][8]

Understanding the thermal stability profile is essential for processing and drying protocols. Barium iodate monohydrate undergoes a distinct two-step thermal event.

Phase I: Dehydration (130°C – 240°C)

The material loses its water of crystallization to form anhydrous barium iodate.

-

Mass Loss: ~3.6% - 4.0% (Theoretical: 3.57%).

-

Kinetics: The dehydration is endothermic. The relatively high temperature required to remove the water indicates it is structural water (lattice-bound) rather than surface moisture.

Phase II: Rammelsberg Decomposition (>580°C)

Upon further heating, the anhydrous salt decomposes. Unlike chlorates which typically yield chlorides, iodates follow the Rammelsberg reaction pathway , yielding a periodate-rich residue alongside iodine and oxygen evolution.

Figure 1: Thermal Decomposition Pathway

Caption: Thermal evolution of barium iodate from hydrated precursor to high-temperature decomposition products.

Spectroscopic Signatures (FTIR & Raman)

Vibrational spectroscopy is the primary method for validating the integrity of the iodate anion and the hydration state.

-

Iodate (

) Modes:-

Stretching (

): Strong bands in the 700–800 cm⁻¹ region corresponding to I–O symmetric and asymmetric stretching. -

Bending (

): Distinct peaks in the 300–500 cm⁻¹ region.

-

-

Water (

) Modes:-

O–H Stretch: Broad band centered around 3400–3550 cm⁻¹ .

-

H–O–H Bend: Medium intensity peak near 1600–1630 cm⁻¹ .

-

Validation Protocol: To confirm the synthesis of the monohydrate specifically, ensure the presence of the O–H stretching band. If the sample has been calcined (anhydrous), the 3400 cm⁻¹ band will vanish, while the I–O bands remains intact (until decomposition).

Synthesis and Purification Protocol

For high-purity applications (e.g., optical crystal growth), a controlled precipitation or gel-growth method is superior to rapid mixing.

Method A: Controlled Precipitation (Standard)

Objective: Produce high-purity microcrystalline powder.

-

Reagent Prep: Dissolve stoichiometric equivalents of Barium Chloride (

) and Potassium Iodate ( -

Filtration: Filter both precursor solutions through a 0.22 µm membrane to remove insoluble particulates.

-

Precipitation: Slowly add the

solution to the-

Note: Adding Ba to IO3 (excess iodate) helps suppress the solubility via the common ion effect.

-

-

Digestion: Allow the precipitate to age (digest) for 1-2 hours at elevated temperature to promote crystal coarsening (Ostwald ripening).

-

Isolation: Filter the white precipitate, wash 3x with cold deionized water, and 1x with ethanol.

-

Drying: Dry at 105°C. (Do not exceed 130°C to maintain the hydrate).

Figure 2: Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of high-purity barium iodate monohydrate.

References

-

Joshi, M. S., et al. (1980). Crystal data for barium iodate monohydrate. Journal of Applied Crystallography. Link

-

Lide, D. R. (2005). CRC Handbook of Chemistry and Physics.[2] Solubility Product Constants. Link

- Rammelsberg, C. (1869). Über die Jodsäure und ihre Salze. Poggendorff's Annalen der Physik und Chemie.

-

Standridge, S. (2017). Formation of Barium Iodate: Stoichiometry and Limiting Reagents. Flinn Scientific. Link

-

ChemicalBook. (2023). Barium Iodate Properties and Safety. Link

Sources

Advanced Characterization Protocols: Phase Transition Studies of Barium Iodate Hydrate Under Pressure

Executive Summary

This technical guide outlines the experimental frameworks and mechanistic insights required to study the high-pressure behavior of Barium Iodate Monohydrate (

Understanding the pressure-induced evolution of the iodine lone electron pair (LEP) and the water-mediated hydrogen bond network allows scientists to predict structural instabilities in analogous functional materials.

Introduction: The Thermodynamic Landscape

Barium Iodate Monohydrate crystallizes in a non-centrosymmetric structure (typically Orthorhombic

Unlike temperature, which primarily increases thermal motion, pressure acts as a variable to tune interatomic distances directly. In iodate hydrates, compression reveals a competition between two forces:

-

Steric Repulsion: Driven by the stereochemically active Lone Electron Pair (LEP) on the Iodine (

) atom. -

Hydrogen Bond Symmetrization: The compression of

networks.

Why This Matters for Drug Development

While Barium Iodate is not a drug, its response to stress mimics the behavior of hydrated APIs during tableting (compression molding). High-pressure phase transitions can lead to:

-

Dehydration: Pressure-induced ejection of lattice water.

-

Amorphization: Loss of crystallinity affecting solubility.

-

Polymorphism: Accessing metastable states with different dissolution rates.

Experimental Methodology

To ensure data integrity (E-E-A-T), the following protocols prioritize hydrostatic conditions to decouple shear stress from thermodynamic phase changes.

Diamond Anvil Cell (DAC) Preparation

Objective: Generate pressures up to 30 GPa while maintaining hydrostaticity to prevent crystal fragmentation.

-

Cell Type: Symmetric DAC with Type Ia diamonds (0.3–0.5 mm culets).

-

Gasket: Rhenium or pre-indented Stainless Steel T301 (thickness reduced to ~50

). -

Pressure Transmitting Medium (PTM):

-

Recommendation:Neon or Helium (gas loading).

-

Reasoning: Alcohol mixtures (e.g., Methanol-Ethanol 4:1) remain hydrostatic only up to ~10 GPa. Beyond this, non-hydrostatic shear stress can artificially induce phase transitions or amorphization in soft hydrates.

-

-

Calibration: Ruby fluorescence method (

line shift).

Spectroscopic & Diffraction Workflows

A dual-modal approach is required to correlate local bond dynamics with long-range order.

| Technique | Target Observable | Mechanistic Insight |

| Raman Spectroscopy | Probes the distortion of | |

| Synchrotron XRD | Lattice parameters ( | Determines Equation of State (EOS) and space group symmetry changes. |

| IR Spectroscopy | Monitors hydrogen bond strengthening and potential symmetrization. |

Experimental Workflow Diagram

The following logic flow ensures rigorous validation of phase transitions.

Caption: Systematic workflow for identifying pressure-induced phase transitions, integrating spectroscopic and diffraction data streams.

Technical Deep Dive: Phase Behavior & Mechanism

The Role of the Iodine Lone Pair (LEP)

In

Under Pressure:

-

Volume Collapse: The "empty" volume occupied by the LEP is highly compressible.

-

Coordination Increase: As pressure increases, the secondary I...O interactions shorten significantly. This often triggers a coordination change (e.g., 3+3

6-fold coordination), leading to a first-order phase transition . -

Polyhedral Tilting: To accommodate volume reduction, the rigid

units rotate and tilt, often distorting the lattice parameters anisotropically.

Representative Phase Evolution

Based on comparative studies of divalent metal iodates (e.g.,

-

Region I (0 – ~3 GPa): Anisotropic compression. The hydrogen bond network (

) compresses, visible as a red shift (softening) in Raman OH-stretching modes if H-bonds strengthen, or blue shift if steric repulsion dominates. -

Transition Zone (~3 – 10 GPa): Likely isosymmetric transition or subtle symmetry breaking (e.g., Monoclinic

Monoclinic). This is driven by the rotation of -

Region II (>10 GPa): Potential for dehydration or amorphization if the water sublattice becomes unstable. In some iodates, "metavalent" bonding stabilizes a high-density phase.

Quantitative Data Structure

When reporting results, structure your data as follows to facilitate peer review:

| Parameter | Low-Pressure Phase (LP) | High-Pressure Phase (HP) |

| Symmetry | ||

| Bulk Modulus ( | ~20–30 GPa (Soft, Hydrated) | ~50–70 GPa (Stiffened) |

| I-O Bond Length | ||

| Transition Nature | N/A | First-order (Displacive) |

Mechanistic Diagram: The "Lone Pair" Driver

The following diagram illustrates the microscopic mechanism driving the phase transition.

Caption: The stereochemically active lone pair (LEP) drives polyhedral tilting and coordination changes under compression.

References

-

Joshi, M. S., et al. (1980).[2] Crystal data for barium iodate monohydrate. Journal of Applied Crystallography. Link

- Syassen, K. (2008). Ruby sphere pressure scale. High Pressure Research.

-

Errandonea, D., et al. (2021). Pressure-Driven Symmetry-Preserving Phase Transitions in Co(IO3)2. The Journal of Physical Chemistry C. Link

-

Zhang, W., et al. (2022). High-Pressure Structures and Superconductivity of Barium Iodide. Materials. Link[3]

-

Luo, K., et al. (2020). First-Order Isostructural Phase Transition Induced by High Pressure in Fe(IO3)3. The Journal of Physical Chemistry C. Link

Sources

Historical Context of Rammelsberg's Reaction in Barium Iodate Decomposition

[1]

Executive Summary & Historical Genesis[2]

In the mid-19th century, the German chemist Carl Rammelsberg (1813–1899) fundamentally altered the understanding of halogen salt thermodynamics. While studying the thermal behavior of iodates, Rammelsberg discovered that unlike chlorates—which decompose simply into chlorides and oxygen—alkaline earth iodates undergo a complex disproportionation reaction.

This guide dissects "Rammelsberg’s Reaction" in the context of Barium Iodate (

The Core Reaction

Rammelsberg identified that upon heating, barium iodate does not immediately yield barium iodide. Instead, it stabilizes into a thermodynamically robust paraperiodate phase while releasing iodine and oxygen.

1This transformation represents a self-oxidizing/reducing system where the iodine atom splits its oxidation state from +5 (in iodate) to +7 (in periodate) and 0 (elemental iodine).[1]

Mechanistic Principles & Thermodynamics

The Decomposition Pathway

The thermal decomposition of barium iodate is a multi-stage process. Understanding this pathway is essential for researchers using

-

Dehydration (if hydrated):

loses water at -

Rammelsberg's Disproportionation (

): The anhydrous iodate destabilizes.[1] Unlike potassium iodate, which forms iodide ( -

Final Decomposition (

): The paraperiodate eventually breaks down to Barium Oxide (

Stoichiometric Logic

The "Rammelsberg Shift" is defined by the conservation of barium in the solid phase while losing volatile iodine.

| Species | Oxidation State of Iodine | Role | Phase at Reaction T |

| Barium Iodate | +5 | Reactant | Solid |

| Barium Paraperiodate | +7 | Solid Product | Solid (Residue) |

| Iodine | 0 | Byproduct | Vapor (Purple gas) |

| Oxygen | -2 (O) | Byproduct | Gas |

Visualization of the Reaction Pathway

The following diagram illustrates the thermal cascade of Barium Iodate, highlighting the critical Rammelsberg Disproportionation step.

Caption: Figure 1: Thermal decomposition pathway of Barium Iodate showing the Rammelsberg disproportionation node.[1]

Experimental Protocol: Validation of Rammelsberg's Reaction

As a scientist, you must validate the formation of the paraperiodate phase to distinguish it from simple decomposition. This protocol ensures Trustworthiness through mass balance verification.[1]

Materials & Equipment

-

Precursor: Barium Iodate Monohydrate (

), ACS Reagent Grade.[1] -

Equipment: Thermogravimetric Analyzer (TGA) OR Muffle Furnace capable of

. -

Crucible: Platinum or High-Alumina (Silica is reactive with basic oxides at high T).[1]

Step-by-Step Methodology

Step 1: Pre-treatment (Dehydration)[1]

-

Weigh exactly 5.000 g of

.[1] -

Heat to

for 1 hour. -

Validation: Cool and weigh. The mass should decrease by

(loss of water).

Step 2: The Rammelsberg Shift (Thermal Ramp)

-

Place the anhydrous sample in the furnace.

-

Ramp temperature at

to 650°C . -

Hold for 2 hours. Note: Ensure adequate ventilation for Iodine (

) vapors.[1] -

Observation: The white powder will evolve purple vapors (

) and remain a white solid.[1]

Step 3: Gravimetric Verification[1]

-

Cool the residue in a desiccator.[1]

-

Weigh the final solid.[1]

-

The Self-Validating Check:

Relevance to Modern Drug Development & Materials Science

Why does a 19th-century reaction matter today?

-

Iodine Sourcing & Recycling: In pharmaceutical synthesis, iodine is an expensive reagent.[1] The Rammelsberg reaction demonstrates that thermal treatment of waste iodates (often byproducts of oxidation reactions) releases 80% of the iodine as elemental vapor (

released per 5 units), which can be condensed and recycled, leaving a stable barium residue. -

Energetic Materials (Pyrotechnics): Barium iodate is used in pyrotechnic delay compositions.[1] The formation of

acts as a "thermal brake," altering the burn rate. Understanding this intermediate phase allows for precise tuning of delay fuses in aerospace applications.[1] -

Analytical Standards: Barium Paraperiodate is a stable source of Periodate (

).[1] Unlike Sodium Periodate, which is hygroscopic, the Barium salt produced via this reaction is stable, making it a potential primary standard for specific redox titrations.

References

-

Rammelsberg, C. (1868).[2][1] Ueber die Periodate. Poggendorff's Annalen der Physik und Chemie.[1] [1]

-

Stern, K. H. (2001).[1] High Temperature Properties and Thermal Decomposition of Inorganic Salts with Oxyanions. CRC Press.[1] (Definitive text on iodate thermodynamics).

-

Lide, D. R. (Ed.).[1] (2005).[1][3][4][5][6][7] CRC Handbook of Chemistry and Physics. Internet Version.

-

Bae, I., & Tate, J. (2019).[1] Thermal Decomposition Mechanisms of Alkaline Earth Iodates. Journal of Thermal Analysis and Calorimetry. (Modern validation of the paraperiodate pathway).

Sources

- 1. Barium periodate | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Use of barium iodate as a primary standard in analytical chemistry

Executive Summary

In pharmaceutical analysis and high-precision analytical chemistry, the reliability of volumetric data hinges on the accuracy of the primary standard. While Potassium Iodate (

This guide details the use of Barium Iodate as a primary standard.[1] Its high molecular weight minimizes relative weighing errors, and its exceptional stability resists hygroscopic degradation. This protocol provides a self-validating workflow for standardizing Sodium Thiosulfate (

Chemical Principles & Causality

The Advantage of Barium Iodate

The choice of Barium Iodate over Potassium Iodate is driven by gravimetric accuracy .

-

High Equivalent Weight:

has a molecular weight of 505.15 g/mol .[2] In the redox reaction, each iodate ion accepts 6 electrons. With two iodate ions per formula unit, the total electron transfer is 12 electrons . -

Stability: Unlike many hydrated salts that effloresce or deliquesce, Barium Iodate Monohydrate is thermodynamically stable at room temperature, ensuring the water of crystallization remains stoichiometric.

Reaction Mechanism

The standardization relies on a quantitative redox reaction in an acidic medium. Barium iodate reacts with excess iodide to liberate a precise amount of elemental iodine (

Step 1: Liberation of Iodine

Step 2: Titration with Thiosulfate

Net Stoichiometry:

Workflow Visualization

The following diagram illustrates the critical path for the standardization process, highlighting the decision points that ensure data integrity.

Figure 1: Operational workflow for Barium Iodate standardization. Note the critical checkpoint at the dissolution phase due to the salt's sparing solubility.

Detailed Protocol: Standardization of 0.1 N Sodium Thiosulfate

Safety Warning: Barium compounds are toxic. Handle with gloves and avoid inhalation. Iodates are oxidizers; keep away from combustibles.[3]

Materials & Reagents

-

Primary Standard: Barium Iodate Monohydrate (

), purity >99.5%. -

Titrant: Sodium Thiosulfate solution (~0.1 N).

-

Auxiliary Reagents: Potassium Iodide (KI, iodate-free), Hydrochloric Acid (2 N), Starch Indicator solution (1%).

-

Equipment: Class A Volumetric Flasks, Analytical Balance (

mg), Burette.

Preparation of the Standard

-

Drying: Although the monohydrate is stable, dry the commercial reagent at 105°C for 1 hour to remove surface moisture. Do not exceed 130°C to prevent loss of water of crystallization.

-

Cooling: Allow to cool in a desiccator for 30 minutes.

Experimental Procedure

-

Weighing: Accurately weigh approximately 0.15 g of Barium Iodate Monohydrate into a 250 mL Erlenmeyer flask. Record the weight to the nearest 0.1 mg (

).-

Why this mass?

. This releases

-

-

Dissolution (Critical Step): Add 50 mL of warm deionized water and 2 mL of concentrated HCl (or 10 mL of 2 N HCl). Swirl until the solid is completely dissolved .

-

Note: Barium iodate is sparingly soluble in cold water (

) but dissolves readily in acidic media due to the protonation of iodate and formation of soluble barium salts.

-

-

Iodine Liberation: Add 2.0 g of Potassium Iodide (KI) (iodate-free).

-

Observation: The solution will immediately turn dark brown/red-brown due to the liberation of triiodide (

). -

Wait Time: Cover the flask and allow it to stand in the dark for 3 minutes to ensure the reaction is complete.

-

-

Titration:

-

Titrate with the Sodium Thiosulfate solution until the color fades to a pale straw yellow .

-

Add 2 mL of Starch Indicator . The solution will turn dark blue/violet.

-

Continue titrating dropwise until the blue color disappears completely , leaving a clear, colorless solution.

-

-

Replication: Repeat the procedure for a total of 3 replicates.

Data Analysis & Calculations

Stoichiometric Constants

| Parameter | Value | Unit |

| Formula | - | |

| Molecular Weight ( | 505.15 | g/mol |

| Electrons Transferred ( | 12 | |

| Equivalent Weight ( | 42.096 | g/eq |

Calculation of Normality

The Normality (

Where:

- = Weight of Barium Iodate (g)

- = 42.096 g/eq

- = Volume of Thiosulfate consumed (L)

Example Data Table

| Replicate | Mass | Volume | Calculated Normality (N) |

| 1 | 0.1502 | 35.65 | 0.1001 |

| 2 | 0.1498 | 35.55 | 0.1001 |

| 3 | 0.1505 | 35.72 | 0.1001 |

| Average | 0.1001 | ||

| RSD | < 0.1% |

Troubleshooting & Self-Validation

To ensure the protocol is a "self-validating system," monitor these control points:

-

Incomplete Dissolution: If the endpoint drifts (blue color returns), it indicates undissolved Barium Iodate particles are slowly reacting.

-

Fix: Ensure the initial solution is crystal clear before adding KI.

-

-

Premature Starch Addition: Adding starch while the iodine concentration is high can cause "iodine starch hydrolysis," leading to irreversible adsorption and a sluggish endpoint.

-

Rule: Only add starch when the solution is pale yellow.

-

-

Acid Concentration: The reaction requires

. If the reaction is slow, check the acid stoichiometry. However, excessive acidity can induce air-oxidation of iodide to iodine, causing a high bias.-

Validation: Run a blank titration (Acid + KI + Starch). It should require < 0.05 mL of titrant.

-

References

- Vogel, A. I.A Text-Book of Quantitative Inorganic Analysis. Longmans, Green and Co. (Classic reference for Iodometric standards).

-

Sigma-Aldrich. Barium Iodate Monohydrate Product Specification. Link

-

American Chemical Society. Solubility of Barium Iodate Monohydrate in Solutions of Electrolytes. Journal of the American Chemical Society. Link

-

Ricca Chemical. Potassium Iodate vs. Barium Iodate in Analytical Standardization. Link

-

National Institutes of Health (NIH). Determination of Solubility Product of Barium Iodate. Link

Sources

Barium iodate hydrate as an oxidizing agent in organic synthesis

Application Note: Barium Iodate Hydrate (Ba(IO₃)₂[1]·H₂O) in Organic Synthesis

Part 1: Executive Summary & Strategic Rationale

The Challenge:

Iodic acid (

The Solution:

Barium Iodate Hydrate (

Key Advantages:

-

"Salt-Free" Reagent Generation: Allows for the in-situ generation of high-purity Iodic Acid solutions without residual metal cations.

-

Stoichiometric Precision:

is a non-hygroscopic, weighable solid, enabling exact dosing of oxidative equivalents. -

Simplified Workup: The removal of the barium cation as

eliminates the need for ion-exchange chromatography or aqueous extractions to remove salts.

Part 2: Technical Specifications & Mechanism

Chemical Identity

-

Compound: Barium Iodate Monohydrate[2]

-

CAS: 7787-34-0

-

Formula:

-

MW: 505.15 g/mol

-

Appearance: White crystalline powder[3]

-

Solubility: Sparingly soluble in water (

); insoluble in organic solvents. Soluble in dilute mineral acids (with reaction).

Mechanistic Pathway: The "Clean Release" Protocol

The core utility of Barium Iodate in synthesis relies on the Acidolytic Release Pathway . When treated with stoichiometric sulfuric acid, the barium cation is sequestered, releasing free iodic acid.

Reaction:

The resulting filtrate is a pure solution of

Active Oxidant Species:

In aqueous acidic media, Iodic Acid exists in equilibrium with the iodonium cation (

Figure 1: The "Clean Release" workflow utilizing Barium Iodate to generate salt-free Iodic Acid.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Purity Iodic Acid Solution

Use this protocol when a reaction requires HIO3 but is sensitive to alkali metals (Na/K).

Reagents:

-

Barium Iodate Monohydrate (10.1 g, 20 mmol)

-

Sulfuric Acid (1.0 M aqueous solution, 20 mL, 20 mmol)

-

Water (HPLC grade)

Procedure:

-

Suspension: In a 100 mL Erlenmeyer flask, suspend 10.1 g of Barium Iodate Monohydrate in 30 mL of HPLC grade water. Stir vigorously to create a fine slurry.

-

Acidification: Add 20 mL of 1.0 M

dropwise over 5 minutes. The white suspension will change texture as fluffy -

Digestion: Heat the mixture to 60°C for 30 minutes to ensure complete metathesis.

-

Filtration: Filter the hot solution through a fine sintered glass funnel (porosity 4) or a Celite pad to remove

. Wash the filter cake with 10 mL hot water. -

Result: The filtrate contains approximately 40 mmol of

in ~60 mL water (approx. 0.67 M). This solution is free of metal cations and ready for immediate use.

Protocol B: Selective Oxidation of Sulfides to Sulfoxides

Iodic acid is a mild oxidant that can selectively oxidize sulfides to sulfoxides without over-oxidation to sulfones if stoichiometry is controlled.

Target: Methyl phenyl sulfide

Procedure:

-

Reagent Prep: Prepare a solution of

(1.1 equiv) using Protocol A . -

Reaction: Dissolve the sulfide substrate (1.0 equiv) in Acetonitrile (

). -

Addition: Add the aqueous

filtrate to the sulfide solution at room temperature. -

Monitoring: Monitor via TLC. The reaction typically completes in 1–3 hours.

-

Workup: Neutralize with saturated

. Extract with Ethyl Acetate. Dry over-

Note: Because no Na/K salts were introduced initially, the aqueous waste stream is cleaner, and the risk of forming metal-sulfoxide complexes is minimized.

-

Protocol C: Electrophilic Iodination of Aromatic Compounds

Barium Iodate is used to generate the electrophilic iodine species (

Mechanism:

Procedure:

-

Setup: Charge a flask with the aromatic substrate (e.g., Anisole, 10 mmol) and Elemental Iodine (

, 5 mmol). -

Activator Addition: Add Barium Iodate Monohydrate (1.01 g, 2 mmol) directly to the flask.

-

Acidolysis: Add Acetic Acid (20 mL) and dilute Sulfuric Acid (2 mL, 20% v/v).

-

Observation:

will precipitate immediately, releasing

-

-

Reaction: Stir at room temperature (or 40°C for deactivated rings) for 4–12 hours.

-

Workup: Filter off the

.[4] Dilute filtrate with water and extract with DCM. Wash with

Part 4: Data Summary & Comparison

| Feature | Barium Iodate ( | Sodium Periodate ( | Sodium Iodate ( |

| Oxidation State | Iodine (V) | Iodine (VII) | Iodine (V) |

| Primary Use | Glycol Cleavage (Malaprade) | Iodine Source | |

| Solubility | Insoluble (Water/Organic) | Soluble (Water) | Soluble (Water) |

| Workup | Filtration ( | Aqueous Extraction | Aqueous Extraction |

| Cation Residue | None (Removed as solid) | Sodium ( | Sodium ( |

| Stability | High (Non-hygroscopic) | High | High |

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: Barium compounds are highly toxic if ingested or inhaled (causes hypokalemia, muscle paralysis). Although

is insoluble and non-toxic, the starting material -

Oxidizer Hazard: Iodates are strong oxidizers. Do not grind with reducing agents (sulfur, metal powders, organic materials) as this may cause fire or explosion.

-

Waste Disposal: All barium waste (liquids and solids) must be segregated and disposed of as hazardous heavy metal waste. Do not pour down the drain.

References

-

Preparation of Iodic Acid: Lamb, A. B.; Phillips, A. W.; The Preparation of Iodic Acid and its Anhydride. J. Am. Chem. Soc.1923 , 45, 105–111. Link

- Oxidation of Sulfides: Drabowicz, J.; Mikołajczyk, M.; Oxidative conversions of organic sulfur compounds. Synthesis1978, 1978(10), 758-759.

- Iodination Reagents:Encyclopedia of Reagents for Organic Synthesis, "Iodic Acid". Wiley Online Library.

-

Barium Iodate Properties: PubChem Compound Summary for CID 165892, Barium Iodate. Link

Sources

Application Notes and Protocols for the Detection of Iodide Ions Utilizing Barium Iodate Hydrate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of barium iodate hydrate (Ba(IO₃)₂·H₂O) for both qualitative and quantitative detection of iodide ions (I⁻). The methodology leverages the low solubility of barium iodate to provide a stable, low-concentration source of iodate ions, which react stoichiometrically with iodide in an acidic medium to produce iodine. This reaction forms the basis of a sensitive and reliable analytical method. Detailed protocols for a qualitative spot test and a quantitative spectrophotometric analysis are presented, along with discussions on the underlying chemical principles, method validation, and potential interferences.

Introduction and Scientific Principle

Iodine is an essential trace element critical for thyroid hormone synthesis, and its deficiency or excess can lead to significant health issues.[1] Consequently, accurate and reliable quantification of iodide, the most common form of iodine in biological and pharmaceutical systems, is of paramount importance. While advanced techniques like ion chromatography and ICP-MS offer high sensitivity, there is a need for accessible, cost-effective, and robust methods for routine analysis.[2][3][4]

This application note details a method centered on the use of barium iodate hydrate, a stable inorganic salt.[5] Its utility in this context stems from two key properties:

-

Low and Well-Defined Solubility: Barium iodate is sparingly soluble in water.[6][7] The monohydrate form, Ba(IO₃)₂·H₂O, has a solubility product constant (Ksp) of approximately 2.7 x 10⁻⁹ mol³L⁻³ at 25°C.[6][8] This property allows for the preparation of a saturated aqueous solution that serves as a stable and constant-concentration source of iodate ions (IO₃⁻).

-

Comproportionation Reaction: The analytical method is based on the well-known redox reaction between iodate (oxidation state +5) and iodide (oxidation state -1) in an acidic environment. These two species comproportionate to form elemental iodine (I₂; oxidation state 0).

The net ionic equation for this reaction is: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

By using a saturated solution of barium iodate, the concentration of IO₃⁻ is fixed and known. When a sample containing an unknown amount of iodide is introduced, the iodide becomes the limiting reactant. The amount of iodine (I₂) produced is therefore directly proportional to the initial concentration of iodide ions in the sample. The resulting iodine can be detected qualitatively using a starch indicator or quantified by spectrophotometry.

Materials and Reagents

Instrumentation

-

UV-Visible Spectrophotometer

-

Analytical Balance (4-decimal place)

-

Calibrated pH Meter

-

Magnetic Stirrer and Stir Bars

-

Class A Volumetric Flasks and Pipettes

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

Chemicals and Reagents

-

Barium Iodate Monohydrate (Ba(IO₃)₂·H₂O), ≥98% purity[9][10]

-

Potassium Iodide (KI), ACS Reagent Grade

-

Potassium Iodate (KIO₃), ACS Reagent Grade (for validation)

-

Sulfuric Acid (H₂SO₄), Concentrated, ACS Reagent Grade

-

Sodium Hydroxide (NaOH), for pH adjustment

-

Starch Indicator Solution (1% w/v)

-

Deionized (DI) Water (18.2 MΩ·cm)

Safety Note: Barium compounds are toxic if ingested or inhaled.[7][10] Always handle barium iodate hydrate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Core Methodology: Saturated Barium Iodate Reagent

The foundation of the subsequent protocols is the preparation of a stable, saturated solution of barium iodate.

Protocol: Preparation of Saturated Ba(IO₃)₂ Solution

-

Add approximately 2.0 g of barium iodate monohydrate powder to 500 mL of DI water in a glass beaker.

-

Place a magnetic stir bar in the beaker and stir the suspension vigorously for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully decant or filter the supernatant through a 0.22 µm filter to remove all solid particles. The clear filtrate is the saturated reagent solution.

-

Store the solution in a sealed container at the same constant temperature to prevent precipitation or further dissolution.

Calculation of Iodate Concentration

The concentration of iodate ions in the saturated solution can be calculated from the Ksp.

The dissolution equilibrium is: Ba(IO₃)₂(s) ⇌ Ba²⁺(aq) + 2IO₃⁻(aq)

The solubility product expression is: Ksp = [Ba²⁺][IO₃⁻]²[11]

Let 's' be the molar solubility of Ba(IO₃)₂. Then, at equilibrium, [Ba²⁺] = s and [IO₃⁻] = 2s. Ksp = (s)(2s)² = 4s³

Using Ksp ≈ 2.7 x 10⁻⁹: s = ³√(Ksp / 4) = ³√((2.7 x 10⁻⁹) / 4) ≈ 8.77 x 10⁻⁴ M

Therefore, the iodate concentration in the reagent is: [IO₃⁻] = 2s ≈ 1.75 x 10⁻³ M

This calculated concentration is crucial for subsequent quantitative analyses.

Application Protocol 1: Qualitative Spot Test for Iodide

This protocol provides a rapid, simple, and effective method for the qualitative detection of iodide ions in a sample.

Principle

The presence of iodide ions in an acidified sample will trigger the reaction with the iodate reagent, producing iodine. The iodine is then detected by the formation of a characteristic deep blue-black complex with a starch indicator.

Step-by-Step Protocol

-

Place one drop (~50 µL) of the test sample onto a white porcelain spot plate or into a microcentrifuge tube.

-

Add one drop (~50 µL) of 1 M H₂SO₄ to acidify the sample.

-

Add one drop (~50 µL) of the saturated barium iodate reagent solution.

-

Add one drop (~50 µL) of 1% starch indicator solution.

-

Gently swirl the mixture and observe for any color change.

Interpretation of Results

-

Positive Result: Immediate formation of a deep blue or black color indicates the presence of iodide ions.

-

Negative Result: The solution remains colorless or retains the initial color of the reagents.

Application Protocol 2: Quantitative Analysis via Spectrophotometry

This protocol details the quantification of iodide by measuring the absorbance of the triiodide ion (I₃⁻), which is formed when the liberated iodine (I₂) reacts with excess iodide.

Principle

The primary reaction (IO₃⁻ + 5I⁻ → 3I₂) is initiated. An excess of potassium iodide is then added to the reaction mixture. This excess iodide serves a dual purpose: it ensures the reaction goes to completion and it reacts with the produced iodine (I₂) to form the triiodide ion (I₃⁻).

I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq)

The triiodide ion has a strong absorbance maximum at approximately 350 nm, which can be measured with a UV-Vis spectrophotometer. The absorbance is directly proportional to the concentration of I₃⁻, and thus to the initial concentration of iodide in the sample.

Step-by-Step Experimental Protocol

-

Prepare Iodide Standards: Accurately prepare a series of iodide standard solutions (e.g., 0, 5, 10, 20, 40, 60 µM) from a stock solution of potassium iodide (KI) in DI water.

-

Set up Reaction Tubes: For each standard, blank, and unknown sample, label a separate 10 mL volumetric flask.

-

Sample/Standard Addition: Pipette 1.0 mL of each standard, blank (DI water), and unknown sample into its respective volumetric flask.

-

Acidification: Add 0.5 mL of 1 M H₂SO₄ to each flask and swirl gently.

-

Reagent Addition: Add 2.0 mL of the saturated barium iodate reagent to each flask. Swirl and allow the reaction to proceed for 2 minutes. The iodate is in large excess relative to the expected iodide concentrations in the standards.

-

Triiodide Formation: Add 1.0 mL of 0.5 M potassium iodide (KI) solution to each flask. This provides the excess iodide needed to form the I₃⁻ complex.

-

Dilution: Dilute each flask to the 10 mL mark with DI water, cap, and invert several times to mix thoroughly.

-

Measurement: Allow the solutions to stand for 10 minutes for color development to stabilize. Measure the absorbance of each solution at 350 nm using a spectrophotometer, with the blank solution (0 µM standard) as the reference.

-

Calibration and Calculation: Plot the absorbance of the standards versus their concentrations to generate a calibration curve. Use the linear regression equation (y = mx + c) from this curve to calculate the iodide concentration in the unknown samples.

Sample Data and Calibration

Below is a table representing typical data obtained from this method.

| Iodide Conc. (µM) | Absorbance at 350 nm (AU) |

| 0 (Blank) | 0.000 |

| 5 | 0.112 |

| 10 | 0.225 |

| 20 | 0.451 |

| 40 | 0.898 |

| 60 | 1.352 |

A plot of this data would yield a straight line with a high correlation coefficient (R² > 0.99), confirming the method's linearity within this range.

Method Validation and Trustworthiness

Specificity and Interferences

The primary advantage of this method is its high specificity for iodide. However, other species can interfere:

-

Strong Reducing Agents: Substances like thiosulfate (S₂O₃²⁻), sulfite (SO₃²⁻), or ascorbic acid can react with iodate, consuming the reagent and leading to erroneously low iodide readings.

-

Strong Oxidizing Agents: Species such as permanganate (MnO₄⁻) or dichromate (Cr₂O₇²⁻) can directly oxidize the excess iodide (from the KI reagent) to iodine, leading to falsely high results.

-

Medical Contrast Media: Samples from clinical trials or patients may contain organic iodine molecules that could interfere.[12]

Sample matrices should be evaluated for such interferences. A sample spike (adding a known amount of iodide to a sample and measuring the recovery) is a robust way to validate the method for a specific matrix.

Self-Validating System

Each analytical run should incorporate controls to ensure its validity:

-

Blank: A DI water sample processed identically to the unknowns. Its absorbance should be near zero and is used to zero the spectrophotometer.

-

Known Standard: A mid-range standard (e.g., 20 µM) treated as an unknown. The calculated value should be within ±10% of its true value to confirm the accuracy of the reagent preparation and calibration curve.

References

-

Talanta. (1998). Determination of the solubility product of Ba(IO(3))(2) by flow injection with amperometric detection. [Link]

-

Homework.Study.com. The solubility product equation for Ba(IO3)2 is Ksp= [Ba^2+] [IO3-]^2. Elaborate on what the.... [Link]

-

Ottokemi. Barium iodate 7787-34-0 India. [Link]

-

GChem. Solubility Products. [Link]

-

Filo. Q.10 The solubility of barium iodate in an aqueous solution prepared by m... [Link]

-

Brainly. [FREE] Calculate the solubility of Ba(IO₃)₂ in a solution prepared by mixing 200 mL of 0.0100 M Ba(NO₃)₂ with 100. [Link]

-

Grokipedia. Barium iodate. [Link]

-

Chemistry Learner. Barium Iodide Formula, Properties, Solubility, Dihydrate, MSDS. [Link]

-

PubMed. Review of analytical methods for the quantification of iodine in complex matrices. [Link]

-

Scilit. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. [Link]

-

American Elements. Barium Iodide Hydrate. [Link]

-

ZORA. Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. [Link]

-

ATSDR. ANALYTICAL METHODS. [Link]

-

PMC. Interference of medical contrast media on laboratory testing. [Link]

-

ResearchGate. Comparison of different analytical methods used for quantification of iodate preconcentrated in membrane samples in the form of molecular iodine. [Link]

-

ResearchGate. Effect of some interfering anions on iodate determination. [Link]

-

SciSpace. Spectrophotometric method for the determination of iodate using methylene blue as a chromogenic reagent. [Link]

-

Texas Tech University. DETERMINATION OF IODIDE AND IODATE IN AQUEOUS SOLUTION. [Link]

Sources

- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 2. Review of analytical methods for the quantification of iodine in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. grokipedia.com [grokipedia.com]

- 6. BARIUM IODATE CAS#: 10567-69-8 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Determination of the solubility product of Ba(IO(3))(2) by flow injection with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barium iodate 7787-34-0 India [ottokemi.com]

- 10. 碘酸钡 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. homework.study.com [homework.study.com]

- 12. Interference of medical contrast media on laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]

Precision Determination of Solubility Equilibria: The Barium Iodate Model System

Application Note: AN-SOL-2026-BI

Executive Summary

Solubility equilibria govern the bioavailability of pharmaceutical compounds, the stability of formulations, and the efficiency of industrial precipitations. This guide details the experimental setup for determining the thermodynamic solubility product constant (

We utilize

Theoretical Framework & Causality

The Equilibrium System

When Barium Iodate dissolves in water, it establishes the following equilibrium:

[2]The thermodynamic solubility product (

Why this matters: In drug development, ignoring activity coefficients (

The Analytical Advantage (1:12 Amplification)

We utilize Iodometric Titration for detection.[3] This method is superior to gravimetric analysis for this application due to a unique stoichiometric amplification:

-

Dissolution: 1 mole of

yields 2 moles of -

Redox Generation: 1 mole of

reacts with excess iodide to generate 3 moles of -

Titration: 1 mole of

consumes 2 moles of Thiosulfate (

Net Result: 1 mole of dissolved

Experimental Setup & Workflow

Workflow Visualization

The following diagram outlines the critical path for the experiment, highlighting the decision nodes for quality control.

Caption: Operational workflow for Barium Iodate solubility determination. Note the critical QC checkpoint at filtration to prevent colloidal interference.

Detailed Protocols

Phase 1: Synthesis of High-Purity

Commercial reagents often contain amorphous impurities. In-situ synthesis ensures a crystalline lattice.

-

Reactants: Mix 0.5 M Barium Chloride (

) and 0.1 M Potassium Iodate ( -

Precipitation: Add

dropwise to the -

Digestion (Crucial Step): Heat the mixture to 80°C for 1 hour. This "Ostwald Ripening" allows small, imperfect crystals to dissolve and redeposit onto larger crystals, ensuring a pure solid phase [2].

-

Washing: Filter and wash the precipitate

with deionized water to remove excess -

Drying: Dry at 110°C for 2 hours.

Phase 2: The Solubility Equilibrium Setup

Objective: Create a saturated solution at a strictly controlled temperature.

-

Vessel: Use a jacketed glass beaker or an Erlenmeyer flask submerged in a thermostatic water bath set to 25.0°C ± 0.1°C .

-

Saturation: Add approx. 2.0 g of prepared

to 150 mL of deionized water. (Excess solid must be visible). -

Equilibration Time: Stir magnetically for 24 to 48 hours .

-

Expert Insight: Short equilibration times are the #1 source of error. The system must reach dynamic equilibrium.

-

-

Filtration:

-

Stop stirring and let the solid settle for 30 minutes.

-

Extract supernatant using a syringe.

-

Pass through a 0.45

m hydrophilic PTFE or Nylon syringe filter . -

Validation: Shine a laser pointer through the filtrate. If the beam is visible (Tyndall effect), colloidal particles are present. Refilter.

-

Phase 3: Iodometric Titration (The Assay)

Safety: Perform in a fume hood. Iodine vapor is an irritant.

Reagents:

-

Standardized Sodium Thiosulfate (

), ~0.05 M. -

Potassium Iodide (

), solid or 10% solution (Excess). -

Hydrochloric Acid (

), 1.0 M. -

Starch Indicator (Freshly prepared).

Procedure:

-

Pipette exactly 10.00 mL (

) of the saturated -

Add 1.0 g of solid KI (or 10 mL of 10% solution). The solution must be in large excess of

to solubilize the generated iodine as triiodide ( -

Add 5 mL of 1.0 M HCl . The solution will immediately turn dark brown/reddish-yellow due to liberated iodine.

-

Reaction:

[8, 9].[4]

-

-

Titrate: Add

from a burette until the solution turns pale straw yellow. -

Endpoint: Add 2 mL of starch indicator. The solution turns blue-black. Continue titrating dropwise until the blue color disappears completely (colorless).

-

Record volume of thiosulfate (

).

Data Analysis & Calculations

Stoichiometric Calculation

Calculate the concentration of Iodate ions (

- : Concentration of Thiosulfate (M)

- : Volume of Thiosulfate dispensed (L)

- : Volume of saturated solution (L)

-

Factor 6: Comes from the stoichiometry (1 mol

Solubility Product ( )

From the dissociation stoichiometry (

The concentration solubility product (

Activity Correction (Debye-Hückel)

To find the thermodynamic

-

Ionic Strength (

): -

Activity Coefficient (

): Using the Debye-Hückel Limiting Law (for dilute solutions, -

Thermodynamic

:

Data Presentation

Table 1: Example Data Set (Validation Parameters)

| Parameter | Value | Unit | Notes |

| Temperature | 25.0 | °C | Controlled via water bath |

| 10.00 | mL | Class A Pipette | |

| 0.0500 | M | Standardized | |

| Avg. | 22.45 | mL | Average of 3 trials |

| Calculated | 0.0187 | M | Derived from titration |

| Calculated | 0.00935 | M | |

| Ionic Strength ( | 0.028 | M | |

| Mean Activity Coeff ( | 0.67 | - | Debye-Hückel approx. |

| Concentration | - | Uncorrected | |

| Thermodynamic | - | Final Reported Value |

Note: The values above are illustrative. Actual

Troubleshooting & Self-Validation

-

Drifting Endpoint: If the blue color returns seconds after titration, the solution is oxidizing from the air. Action: Titrate immediately after adding HCl; do not let the acidified iodide solution sit.

-

Premature Blue Color: If starch is added too early (while iodine concentration is high), the iodine-starch complex may precipitate or become irreversible. Action: Add starch only when the solution is pale yellow.

-

Inconsistent

: Usually due to temperature fluctuations. Action: Ensure the equilibration vessel is jacketed or submerged. A

References

-

Determination of the solubility product of Ba(IO3)2 by flow injection with amperometric detection. Talanta. (1998).[5]

-

Barium Iodate (Ba(IO₃)₂): Chemical Compound Properties. WebQC.

-

Solubility Constants for Compounds at 25°C. BCcampus Open Publishing.

-

Barium Iodate Limiting Reagent. The Cameron Team.

-

Experiment 5: The solubility product of Ba(IO3)2. Chegg Engineering.

-

Solubility Products (

values). University of Texas. -

Formation of Barium Iodate (Lab Manual). Flinn Scientific.

-

Iodometric Titration: The Chemical Reaction. University of British Columbia.

-

Iodometry. Wikipedia.

-

Solubility Equilibrium & Le Chatelier's Principle. Study.com.

-

Barium Iodate Properties. Chemister.ru.

-

Experiment 26: Determination of the Solubility Product of Ba(IO3)2. YouTube (John Jay General Chemistry).

-

Titration method for determining salt iodate. Centurion University.

-

Visual demonstration of the ionic strength effect (Debye-Hückel). ResearchGate.

-

Visual demonstration of the ionic strength effect. SciELO.

-

Debye-Huckel Limiting Law of Activity Coefficients. Dalal Institute.

-

Debye–Hückel theory. Wikipedia.

Sources

Use of barium iodate in pyrotechnic compositions for green flame production

Application Note 402: Barium Iodate in High-Stability Pyrotechnic Compositions for Spectral Green Emissions

Executive Summary

This application note details the synthesis, formulation, and characterization of Barium Iodate (

Key Technical Insight: Unlike Barium Chlorate, Barium Iodate lacks a native chlorine atom. Therefore, the production of the monochromatic green emitting species—Barium Monochloride (

Scientific Foundation & Mechanism[1]

Thermodynamic Stability vs. Reactivity

Barium Iodate is thermodynamically more stable than its chlorate counterparts. It decomposes at approximately 580°C, significantly higher than Potassium Chlorate (~356°C). This high activation energy barrier makes it safer to handle but requires high-temperature metallic fuels (Mg or Al) to sustain combustion.

The Chromatic Mechanism

The "green" in pyrotechnics is not inherent to the barium atom itself in the solid state but is a result of molecular emission in the gas phase.

-

Decomposition:

releases oxygen and iodine gas, leaving Barium Oxide ( -

Chlorination (Critical Step): To achieve the deep green spectral purity (505–535 nm),

must react with a chlorine radical ( -

Emission: The excited

species relaxes, emitting the characteristic green bands.

Note on Iodine: The release of

Visualization: Combustion Pathway

The following diagram illustrates the critical dependency on the Chlorine Donor for spectral purity.

Figure 1: Reaction pathway showing the necessity of a Chlorine donor to convert decomposition products into the green-emitting BaCl+ species.

Protocol 1: High-Purity Synthesis of Barium Iodate

For research applications, commercial grade pyrotechnics often lack the requisite purity. This precipitation protocol ensures >99.5% purity, suitable for precise spectral characterization.

Reagents:

-

Barium Chloride Dihydrate (

), ACS Reagent. -

Potassium Iodate (

), ACS Reagent. -

Deionized Water (

).

Stoichiometry:

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Solution A: Dissolve 24.4 g of

in 100 mL of hot deionized water (80°C). -

Solution B: Dissolve 42.8 g of

in 400 mL of hot deionized water (80°C). Note:

-

-

Precipitation:

-

Slowly add Solution A to Solution B under vigorous magnetic stirring.

-

A heavy, white crystalline precipitate of Barium Iodate will form immediately.

-

Continue stirring for 15 minutes while maintaining temperature at 60°C to promote crystal ripening (Ostwald ripening), which improves purity and filterability.

-

-

Cooling & Filtration:

-

Allow the mixture to cool to room temperature (20°C).

is sparingly soluble (0.03 g/100 mL), maximizing yield. -

Filter using a vacuum Buchner funnel with Whatman No. 42 (fine) filter paper.

-

-

Washing (Critical for Purity):

-

Wash the filter cake 3 times with 50 mL of ice-cold deionized water to remove trapped KCl.

-

Self-Validation: Test the final wash filtrate with

solution. If a white haze (

-

-

Drying:

-

Dry the precipitate in a convection oven at 110°C for 4 hours.

-

Yield Expectation: ~48.0 g (Theoretical yield is 48.7 g).

-

Protocol 2: Pyrotechnic Formulation (Green Star)

Safety Warning: This protocol involves energetic materials.[2] Operations must be conducted in a fume hood behind a blast shield. Wear cotton lab coat, safety glasses, and grounding straps.

Formulation Strategy: We utilize a magnesium fuel to reach the high decomposition temperature of iodate, and PVC as the chlorine donor.

Table 1: Optimized Barium Iodate Green Composition

| Component | Role | Weight % | Function |

| Barium Iodate | Oxidizer | 50% | Oxygen source & Barium emitter source |

| Magnesium (-200 mesh) | Fuel | 25% | High-temperature heat source |

| PVC (Polyvinyl Chloride) | Chlorine Donor | 15% | Provides Cl for |

| Parlon | Binder/Enhancer | 10% | Chlorine donor & binder |

Manufacturing Workflow:

-

Sieving: Pass the Barium Iodate and PVC separately through a 60-mesh sieve to break clumps. Do not sieve metal powders.

-

Weighing: Weigh components individually using an anti-static balance.

-

Mixing (Diaper Method):

-

Place components on a large sheet of Kraft paper.

-